molecular formula C15H21NO3 B5697817 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B5697817
M. Wt: 263.33 g/mol
InChI Key: GBECJBZMDVOGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of cyclobutanecarboxamide with a 3,4-dimethoxyphenyl group attached to the ethyl chain

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenylacetic acid and ethylamine.

  • Reaction Steps: The carboxylic acid group of 3,4-dimethoxyphenylacetic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethylamine to form the amide linkage.

  • Cyclization: The resulting amide is then cyclized using a suitable cyclization agent to form the cyclobutanecarboxamide ring.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Electrophilic substitution typically uses reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Cyclobutanecarboxylate alcohols.

  • Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenyl ring can engage in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of cyclobutanecarboxamide.

  • 3,4-Dimethoxyphenethylamine: A related compound without the amide group.

Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide ring, which imparts different chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-13-7-6-11(10-14(13)19-2)8-9-16-15(17)12-4-3-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECJBZMDVOGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclobutanecarbonyl chloride (19 g) was added dropwise at ambient temperature to a stirred solution of 3,4-dimethoxyphenethylamine (30.5 g) and triethylamine (23.5 ml) in tetrahydrofuran (11). After 1.5 hours the mixture was poured onto dilute hydrochloric acid (1 l) and the product was extracted into ethyl acetate. The extracts yielded N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide (44 g) which was used without further purification.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.